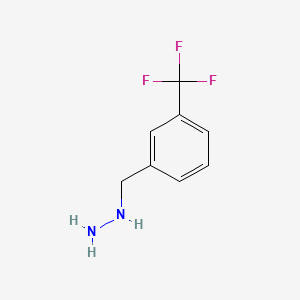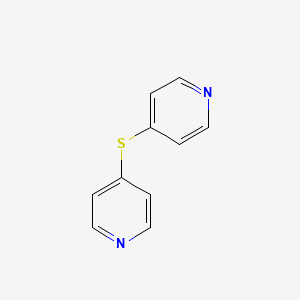
4,4'-Dipyridyl sulfide
Vue d'ensemble
Description
4,4'-Dipyridyl sulfide (dps) is a sulfur-bridged bis-pyridine ligand that exhibits a twisted structure and axial chirality. This ligand has been utilized in the synthesis of various metal complexes, demonstrating a remarkable ability to form diverse structural types such as macrocycles, zigzags, helices, and repeated rhomboids. The structural diversity and guest inclusion properties of dps complexes are notable, making it a ligand of interest in coordination chemistry .
Synthesis Analysis
The synthesis of dps complexes often involves the reaction of dps with metal salts under specific conditions. For instance, dps has been reacted with ZnX2 salts to form one-dimensional coordination polymers with repeated rhomboidal structures. The synthesis conditions, such as the choice of recrystallization solvents, significantly influence the chirality and clathration properties of the resulting compounds . Additionally, dps has been used to synthesize non-centrosymmetric coordination compounds with copper(II), where the counteranions and guest solvents play a crucial role in determining the topological architectures of these compounds .
Molecular Structure Analysis
The molecular structure of dps complexes can vary widely depending on the metal ions and counteranions involved. For example, copper(II) coordination compounds with dps exhibit structures ranging from chiral 3D non-interpenetrated frameworks to acentric mononuclear and 2D undulating networks. These structures are often acentric or chiral, despite being generated from an achiral ligand . In the case of zinc complexes, the dps ligand can form achiral or chiral chain structures, which can further assemble into higher-dimensional architectures through hydrogen bonding and other interactions .
Chemical Reactions Analysis
Dps can undergo various chemical reactions, including sulfonation with sulfur trioxide to yield sulfonated derivatives of dps. These reactions can lead to the formation of different salts and acids, expanding the chemical versatility of dps and its derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dps complexes are influenced by their molecular structures. For instance, the non-centrosymmetric coordination compounds of copper(II) with dps have been studied for their second-order non-linear optical (NLO) properties, which are significant for applications in optoelectronic devices . The crystal structure of a dps complex with 5-tert-butyl-benzene-1,3-dicarboxylic acid reveals the presence of strong intermolecular hydrogen bonds, which contribute to the formation of an extended one-dimensional chain structure. These hydrogen bonds are crucial for the self-assembly and stabilization of the supramolecular structure .
Applications De Recherche Scientifique
Crystal Structures and Physico-Chemical Properties
4,4'-Dipyridyl sulfide has been extensively studied for its applications in forming coordination compounds. For instance, zinc(II) complexes with 4,4'-dipyridyl sulfide exhibit unique one-dimensional coordination polymers, as demonstrated in compounds characterized by X-ray diffraction, elemental analysis, IR, and NMR (Su, Guo, Zhu, & Lin, 2002). Similarly, copper(II) complexes using 4,4'-dipyridyl sulfide demonstrate unique structural features, including 1D zigzag chain formations and antiferromagnetic behavior (Tang, Gao, Fu, Cao, & Chao, 2014).
Applications in Lithium Batteries
4,4'-Dipyridyl sulfide is also significant in the development of rechargeable lithium batteries. A study explored dipyridyl polysulfides as electrode materials, demonstrating their reversible electrochemical behavior in lithium batteries. This research holds potential for advancing battery technology and energy storage solutions (Wang, Si, Guo, & Fu, 2019).
Formation of Supramolecular Structures
Research on 4,4'-dipyridyl sulfide extends to the formation of supramolecular structures. It has been used to create various molecular complexes, exhibiting structures through hydrogen-bonding (Zeng, Wu, Ma, Shu, Li, & Wang, 2006). Another study highlighted its role in forming double-strands withsilver(I), connected via weak π-π and AgI-AgI interactions, producing unique luminescent properties (Jung, Park, Park, & Park, 1999).
Silver Sulfate Complexes and Coordination Polymers
In the context of silver sulfate complexes, 4,4'-dipyridyl sulfide has been used to design ligands that act as μ-N, N-bridging linkages in the construction of coordination polymers. This research is pivotal in understanding the structure-property relationship of such complexes (Chen, Yan, Chen, Liu, Li, Wang, & Wan, 2017).
High Refractive Polyimides
4,4'-Dipyridyl sulfide is also a key component in synthesizing polyimides with excellent optical properties. These materials, containing pyridine and sulfur units, have potential applications in the field of high refractive index materials (Guan, Dong, Wang, & Shang, 2017).
Metal Complexes with Structural Diversity
The structural diversity derived from the twisted ligand of 4,4'-dipyridyldisulfide, a closely related compound to 4,4'-dipyridyl sulfide, has been extensively studied. Various metal complexes formed with this ligand show a range of structures, including macrocycles, zigzags, and helices, highlighting the versatility of 4,4'-dipyridyl sulfide derivatives in coordination chemistry (Horikoshi & Mochida, 2006).
Safety And Hazards
Orientations Futures
The future directions of 4,4’-Dipyridyl sulfide research could involve its use in the scalable production of atomically thin sheets, including graphene, black phosphorus, hexagonal boron nitride, and transition metal dichalcogenides . It could also be used to develop novel covalent fragments for inhibitor and probe development .
Propriétés
IUPAC Name |
4-pyridin-4-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOFCCBFCHEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dipyridyl sulfide | |
CAS RN |
37968-97-1 | |
| Record name | 4,4'-Dipyridyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



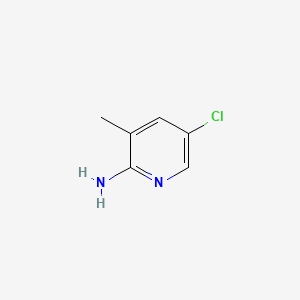
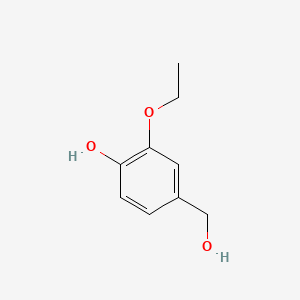
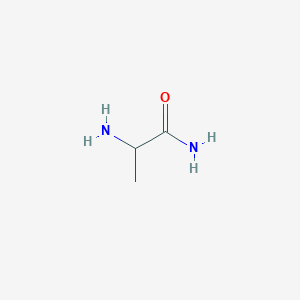

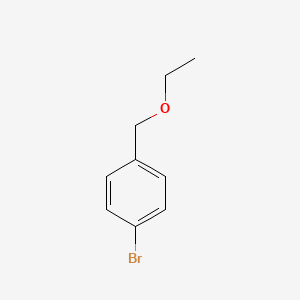
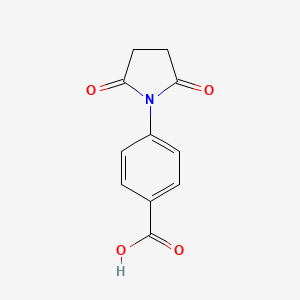
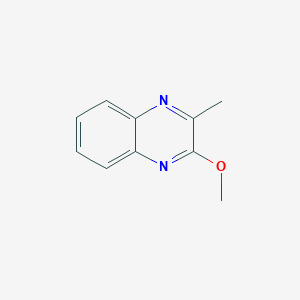
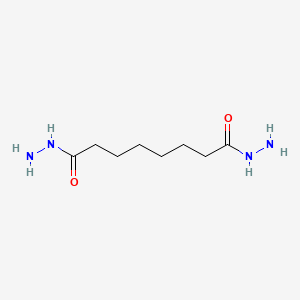
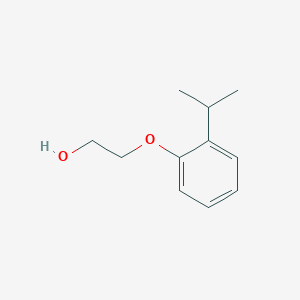
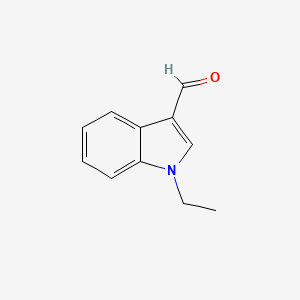
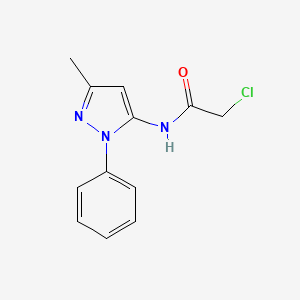
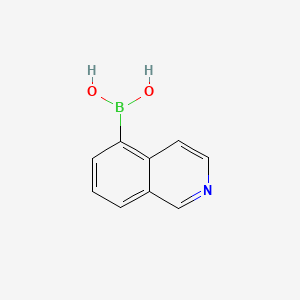
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)
